4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
activities . Therefore, it can be inferred that the compound might target various pathogens causing these infections.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound might affect the biochemical pathways related to the life cycle of the targeted pathogens.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound might inhibit the growth or replication of the targeted pathogens.
Preparation Methods
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the ethoxyphenyl and ethylphenyl groups. Common synthetic routes include cyclization reactions using appropriate precursors under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups in the compound.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one include other oxadiazole derivatives, such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and the attached functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-18-9-13-20(14-10-18)30-17-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-11-15-21(16-12-19)32-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLHZVTHKLEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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